1-(6-Methylpyridin-2-yl)piperidin-4-amine

Description

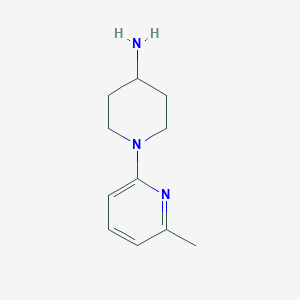

1-(6-Methylpyridin-2-yl)piperidin-4-amine is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a 6-methylpyridin-2-yl group at the 1-position and an amine group at the 4-position. This structure combines the electron-rich pyridine ring with the flexible piperidine scaffold, making it a versatile intermediate in medicinal chemistry. The 6-methylpyridin-2-yl moiety likely enhances binding to biological targets through π-π stacking and hydrogen bonding interactions, while the piperidine-4-amine group provides conformational flexibility for optimizing target engagement.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14/h2-4,10H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXJCHPRFGILTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271256 | |

| Record name | 1-(6-Methyl-2-pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144465-95-2 | |

| Record name | 1-(6-Methyl-2-pyridinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144465-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methyl-2-pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Selectivity : RB-005’s octylphenethyl group confers selectivity for SphK1 over other kinases, attributed to hydrophobic interactions with the enzyme’s binding pocket . In contrast, the 6-methylpyridin-2-yl group in the target compound may favor interactions with pyridine-sensitive targets like PDGFRβ or viral enzymes .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 1-(3-Chloropyridin-2-yl)piperidin-4-amine) enhance binding to electrophilic regions of proteins, while electron-donating groups (e.g., methoxy in 1-(4-Methoxyphenethyl)piperidin-4-amine) improve solubility .

Physicochemical and Pharmacokinetic Comparisons

| Property | This compound (Inferred) | 1-(4-Methoxyphenethyl)piperidin-4-amine | 1-(3-Chloropyridin-2-yl)piperidin-4-amine |

|---|---|---|---|

| Molecular Weight | ~217.3 g/mol | 260.4 g/mol | 211.69 g/mol |

| Boiling Point | Not reported | 346.6±37.0 °C | Not reported |

| LogP (Lipophilicity) | Moderate (pyridine enhances polarity) | Higher (methoxy group increases lipophilicity) | Moderate (chlorine adds slight hydrophobicity) |

| Solubility | Likely moderate in aqueous buffers | Improved by methoxy group | Reduced due to chlorine |

| Metabolic Stability | Pyridine ring may resist oxidation | Methoxy group prone to demethylation | Chlorine slows metabolism |

Key Observations:

- The 6-methylpyridin-2-yl group balances polarity and lipophilicity, enhancing membrane permeability compared to bulkier substituents (e.g., octylphenethyl in RB-005) .

- Chlorine or fluorine substituents (e.g., in 1-(3-Chloropyridin-2-yl)piperidin-4-amine) improve metabolic stability but may reduce solubility .

Biological Activity

1-(6-Methylpyridin-2-yl)piperidin-4-amine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine moiety, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₁H₁₈Cl₂N₃

- Molecular Weight : 227.74 g/mol

- Structure : The compound features a piperidine ring attached to a 6-methylpyridine group, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound dihydrochloride acts primarily as a modulator of G protein-coupled receptors (GPCRs). Its potential therapeutic applications are particularly relevant in the treatment of metabolic disorders, such as type 2 diabetes, where it functions as an agonist for the GPR119 receptor. This receptor plays a crucial role in insulin secretion and glucose homeostasis.

The compound's mechanism involves:

- Receptor Modulation : Interaction with GPCRs, notably GPR119.

- Insulin Secretion : Enhancing insulin release in response to glucose levels.

- Glucose Homeostasis : Contributing to the regulation of blood sugar levels.

Binding and Functional Assays

Studies utilizing binding assays have demonstrated that modifications to either the piperidine or pyridine moieties can significantly influence the receptor affinity and selectivity of the compound. For instance, structural variations can lead to changes in pharmacological properties, enhancing its efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with structural similarities to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride | Similar piperidine structure with different pyridine substitution | May exhibit different receptor activity due to structural variation |

| N-(trifluoromethyl)pyrimidin-4-amine derivatives | Contains trifluoromethyl group affecting lipophilicity | Potentially increased metabolic stability due to fluorination |

| N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride | Methyl substitution on nitrogen atom | Altered pharmacokinetic properties compared to non-methylated analogs |

Case Studies and Experimental Data

In a study focused on the antiproliferative activity of pyridine derivatives, it was observed that modifications in functional groups led to significant changes in biological activity. For example, compounds with hydroxyl (-OH) groups demonstrated enhanced antiproliferative effects against various cancer cell lines, indicating that similar modifications could be explored for this compound .

Antiproliferative Activity

The compound's antiproliferative activity has been tested against several cell lines, revealing varying degrees of efficacy. The following table summarizes IC50 values for some derivatives:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(6-Methylpyridin-2-yl) derivative | MDA-MB-231 | 0.075 |

| Another derivative | HeLa | 0.058 |

| Yet another derivative | A549 | 0.069 |

These studies indicate that structural modifications can enhance the compound's biological activity, emphasizing the importance of ongoing research in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.